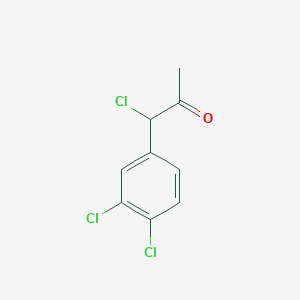

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H7Cl3O |

|---|---|

Molecular Weight |

237.5 g/mol |

IUPAC Name |

1-chloro-1-(3,4-dichlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H7Cl3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3 |

InChI Key |

MNWKVWZFRNVJGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one typically involves the halogenation of an appropriate acetophenone derivative, specifically 3,4-dichloroacetophenone, to introduce the chloro substituent at the alpha position of the propan-2-one side chain. The common approach uses halogenating agents such as thionyl chloride or other chlorinating reagents to achieve this transformation.

Preparation via Halogenation of 3,4-Dichloroacetophenone

- Starting material: 3,4-dichloroacetophenone (commercially available or synthesized via chlorination of acetophenone derivatives).

- Reagent: Thionyl chloride (SOCl₂) or similar chlorinating agents.

- Reaction conditions: The reaction is generally carried out under controlled temperature conditions (often 0 °C to room temperature) to avoid side reactions.

- Mechanism: The ketone undergoes alpha-chlorination via the formation of an enol or enolate intermediate, which reacts with the chlorinating agent to substitute a hydrogen atom at the alpha carbon with chlorine, yielding this compound.

This method is analogous to the preparation of related compounds such as 1-chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one, where 2-fluoro-4-hydroxyacetophenone is reacted with thionyl chloride to introduce the chloro substituent at the alpha position of the propan-2-one chain.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3,4-dichloroacetophenone | Purity affects yield |

| Chlorinating agent | Thionyl chloride (SOCl₂) | Commonly used for alpha-chlorination |

| Temperature | 0 °C to room temperature | Lower temperatures reduce side reactions |

| Solvent | Often inert solvents such as dichloromethane or chloroform | Solvent choice affects reaction rate |

| Reaction time | Several hours (varies with scale and conditions) | Monitoring by TLC or GC-MS recommended |

| Catalyst (optional) | Lewis acids like AlCl₃ | Enhances electrophilicity |

Analytical and Structural Characterization

- Molecular structure: The compound features a carbonyl group adjacent to a propan-2-one framework with a chlorine atom at the alpha position and dichlorophenyl substitution at the aromatic ring.

- Crystallography: Related compounds have been characterized by X-ray crystallography to confirm bond lengths and angles, which are critical for understanding reactivity and stability.

- Spectroscopy: Typical characterization includes NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the chloro substituent and aromatic chlorines.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Alpha-chlorination with SOCl₂ | 3,4-dichloroacetophenone + SOCl₂, 0 °C to RT | Simple, direct halogenation | Potential side reactions if not controlled |

| Lewis acid catalysis | Addition of AlCl₃ to above reaction | Improved yield and selectivity | Requires careful handling |

| Microwave-assisted halogenation | Microwave heating with chlorinating agents | Faster reaction, higher yield | Requires specialized equipment |

| Epoxidation and ring-opening | Multi-step involving epoxidation and nucleophilic ring opening | Allows functional diversity | More complex, longer synthesis |

Research Findings and Notes

- The halogenation of acetophenone derivatives to form alpha-chloroketones is well-established and typically proceeds via enol or enolate intermediates.

- The presence of electron-withdrawing groups such as chlorine on the aromatic ring (3,4-dichloro substitution) can influence the reactivity and stability of intermediates.

- Optimization of reaction conditions (temperature, solvent, catalyst) is crucial to maximize yield and minimize byproducts.

- Related compounds with different halogen substitutions have been synthesized using similar protocols, providing a framework for the preparation of this compound.

Chemical Reactions Analysis

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols.

Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Halogen-Substituted Propan-2-one Derivatives

Key Observations :

- Halogen Position: The 3,4-dichlorophenyl group in the target compound likely enhances steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one .

- Fluorine vs. Chlorine : The difluoro analog () may exhibit lower reactivity in nucleophilic substitutions due to fluorine’s electronegativity but higher metabolic stability .

Derivatives with Functional Group Modifications

Table 2: Propan-2-one Derivatives with Additional Functional Groups

Key Observations :

- Hydrazinylidene Derivatives : These compounds (e.g., ) serve as intermediates for heterocycles like pyrazoles, with demonstrated antifungal and antiproliferative activities . The target compound’s dichlorophenyl group may enhance binding affinity in similar biological assays compared to phenyl or methoxyphenyl analogs.

Key Observations :

- Herbicidal Activity: Diuron (), a urea herbicide with a 3,4-dichlorophenyl group, inhibits photosynthesis at nanomolar concentrations. The target compound’s propan-2-one scaffold may offer a different mode of action but similar potency due to shared substituents .

- Antimicrobial Potential: Dichlorophenyl-substituted prop-2-enamides () show antitubercular activity (MIC 12.5–25 µM), suggesting that the dichlorophenyl moiety enhances membrane penetration. The target compound’s ketone group could similarly interact with microbial enzymes .

Biological Activity

1-Chloro-1-(3,4-dichlorophenyl)propan-2-one is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group and a dichlorophenyl moiety, which significantly influence its chemical behavior. The molecular formula is C10H8Cl2O, with a molecular weight of approximately 237.08 g/mol. The presence of multiple chlorine atoms contributes to its unique characteristics, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that chlorinated compounds, including this compound, exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL.

- Escherichia coli : The compound showed an MIC of 64 μg/mL against this common pathogen.

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

The biological activity of this compound is attributed to its electrophilic nature. It can form covalent bonds with nucleophilic residues in proteins, leading to alterations in enzyme function and metabolic pathways. This property is crucial for understanding its mechanism of action in biological contexts.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, the antimicrobial efficacy of several chlorinated compounds was evaluated. Among them, this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structural features contributed to its potency as an antimicrobial agent .

Study 2: Enzyme Modulation

Another research effort focused on the compound's ability to modulate enzyme activity. It was found that treatment with this compound resulted in significant changes in the activity of key metabolic enzymes in bacterial cells. This suggests potential applications in drug development aimed at targeting bacterial metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Chloro-1-(3,5-dichlorophenyl)propan-2-one | Chlorine at different positions on the phenyl ring | Different reactivity profiles due to chlorine placement |

| 1-Chloro-1-(2,4-dichlorophenyl)propan-2-one | Similar structure but with chlorine atoms at 4-position | Variation in biological activity and reactivity |

| This compound | Chlorine positioned at 3 and 4 | Distinct chemical behavior due to spatial arrangement |

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-(3,4-dichlorophenyl)propan-2-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. For Friedel-Crafts, use 3,4-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize stoichiometry (1:1.2 molar ratio of benzene to acyl chloride) and temperature (0–5°C) to suppress side reactions like polyacylation. For Claisen-Schmidt, react 3,4-dichlorobenzaldehyde with chloroacetone in basic conditions (e.g., NaOH/ethanol). Monitor pH (9–11) to ensure enolate formation. Typical yields range from 60–75% after purification via column chromatography (hexane:ethyl acetate) .

Q. How can X-ray crystallography and computational tools resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination. Key steps:

- Grow crystals via slow evaporation in dichloromethane/hexane.

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL-2018/3.

- Validate geometry using WinGX for bond lengths/angles and Platon for symmetry checks. Computational tools like Gaussian (DFT/B3LYP/6-311++G(d,p)) predict optimized geometries and compare with experimental data to resolve discrepancies .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ to identify protons (e.g., ketone CH₃ at δ 2.5–3.0 ppm) and aromatic signals (δ 7.0–7.8 ppm for dichlorophenyl).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 277.93 (calculated for C₉H₆Cl₃O). Cross-validate with computational IR/Raman spectra (DFT) .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro vs. methoxy groups) influence the compound’s reactivity in nucleophilic addition reactions?

Answer: The electron-withdrawing 3,4-dichlorophenyl group deactivates the ketone, reducing nucleophilic attack rates compared to methoxy-substituted analogs. Kinetic studies (UV-Vis monitoring at λ = 280 nm) show:

- Rate constants (k) for hydrazine addition: 0.15 M⁻¹s⁻¹ (3,4-dichloro) vs. 0.45 M⁻¹s⁻¹ (4-methoxy).

- Hammett plots correlate σ⁺ values (σ⁺ = +0.78 for Cl) with reactivity. Computational NBO analysis (Gaussian) confirms decreased electron density at the carbonyl carbon .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Answer: Discrepancies (e.g., bond length variations >0.02 Å) may arise from crystal packing or twinning. Mitigation steps:

Q. How can DFT/MD simulations predict the environmental persistence of this compound?

Answer: Perform molecular dynamics (MD) simulations (AMBER/GROMACS) to study hydrolysis pathways:

- Simulate aqueous systems (TIP3P water model) at 298 K for 100 ns.

- Identify degradation products (e.g., 3,4-dichlorobenzoic acid via keto-enol tautomerism).

- Calculate half-life (t₁/₂) using Eyring-Polanyi equations and compare with experimental GC-MS data .

Methodological Challenges

Q. How to optimize reaction conditions to minimize hazardous intermediates (e.g., chlorinated byproducts)?

Answer:

Q. What computational approaches validate structure-activity relationships (SAR) for antimicrobial derivatives?

Answer:

- Dock derivatives (e.g., thiourea analogs) into E. coli dihydrofolate reductase (PDB: 1RX2) using AutoDock Vina.

- Calculate binding energies (ΔG = −8.2 kcal/mol) and correlate with MIC values (µg/mL) from broth dilution assays.

- QSAR models (Random Forest) prioritize substituents with ClogP <3 and H-bond acceptors ≥2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.